4-tert-butyl-N-(3-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide
Beschreibung
This compound features a hybrid heterocyclic scaffold combining a 1,2,4-thiadiazole core substituted with a 1,2,3-triazole ring and a benzamide moiety. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in oncology and antimicrobial research .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[3-[5-methyl-1-[2-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6OS/c1-13-18(29-31-32(13)17-8-6-5-7-16(17)23(24,25)26)19-27-21(34-30-19)28-20(33)14-9-11-15(12-10-14)22(2,3)4/h5-12H,1-4H3,(H,27,28,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUYWFLOPKRSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been known to target enzymes such as janus kinase 2 (jak2), which plays a crucial role in the production and growth of blood cells.
Mode of Action
It is hypothesized that the compound may interact with its targets by blocking their activity, similar to how other compounds block the activity of jak2.
Biochemical Pathways
Given the potential target of jak2, it is possible that the compound could affect pathways related to blood cell production and growth.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent-Driven Activity and Physicochemical Properties
The compound’s closest analogs include 1,2,3-triazole-1,2,4-thiadiazole hybrids reported in (e.g., 9a–9e ) and 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (). Key differences lie in substituents and core heterocycles:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 9b , 9c ) by resisting oxidative degradation.
Thiadiazole vs. Oxadiazole Derivatives
The compound in (N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide ) replaces the 1,2,4-thiadiazole with a 1,2,4-oxadiazole . Oxadiazoles are more electron-deficient, favoring π-π stacking with aromatic residues in enzyme active sites, while thiadiazoles offer sulfur-mediated hydrogen bonding or hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
